2-Methyl-7-dodecyl-8-hydroxyquinoline 2-Methyl-7-dodecyl-8-hydroxyquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14243692
InChI: InChI=1S/C22H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-20-17-16-19-15-14-18(2)23-21(19)22(20)24/h14-17,24H,3-13H2,1-2H3
SMILES:
Molecular Formula: C22H33NO
Molecular Weight: 327.5 g/mol

2-Methyl-7-dodecyl-8-hydroxyquinoline

CAS No.:

Cat. No.: VC14243692

Molecular Formula: C22H33NO

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-7-dodecyl-8-hydroxyquinoline -

Specification

Molecular Formula C22H33NO
Molecular Weight 327.5 g/mol
IUPAC Name 7-dodecyl-2-methylquinolin-8-ol
Standard InChI InChI=1S/C22H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-20-17-16-19-15-14-18(2)23-21(19)22(20)24/h14-17,24H,3-13H2,1-2H3
Standard InChI Key BHWWGVDLAQGFOR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC1=C(C2=C(C=CC(=N2)C)C=C1)O

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

2-Methyl-7-dodecyl-8-hydroxyquinoline belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The hydroxyl group at position 8 and the nitrogen atom in the pyridine ring enable bidentate chelation of metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺ . The methyl group at position 2 introduces steric hindrance, subtly altering electronic distribution, while the dodecyl chain at position 7 significantly enhances lipophilicity (logP ≈ 5.2).

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies reveal distinct shifts for the hydroxyl proton (δ 10.2 ppm, broad singlet) and aromatic protons (δ 6.8–8.1 ppm) . Density functional theory (DFT) calculations predict a planar configuration stabilized by intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen. The dodecyl chain adopts a gauche conformation, minimizing steric clashes with the quinoline core .

Comparative Analysis of Quinoline Derivatives

The structural modifications in 2-Methyl-7-dodecyl-8-hydroxyquinoline confer distinct advantages over related compounds:

CompoundSubstituentsKey Properties
8-HydroxyquinolineNoneStrong chelator, limited lipophilicity
5-Chloro-8-HQCl at position 5Enhanced antimicrobial activity
2-Methyl-8-HQCH₃ at position 2Improved metabolic stability
7-Nitro-8-HQNO₂ at position 7Fluorescence quenching properties
2-Methyl-7-dodecyl-8-HQCH₃ at 2, C12 at 7High membrane permeability, sustained release

This table underscores how alkyl chain length and substitution patterns modulate bioactivity and pharmacokinetics .

Synthesis and Modification Strategies

Stepwise Synthesis

The synthesis typically begins with 8-hydroxyquinoline as the starting material. Key steps include:

  • Friedel-Crafts Alkylation: Reaction with dodecyl bromide under AlCl₃ catalysis introduces the C12 chain at position 7.

  • Methylation: Position 2 is methylated using dimethyl sulfate in alkaline conditions (yield: 68–72%) .

  • Purification: Column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) isolates the target compound (>95% purity) .

Alternative Routes

Recent advances employ transition-metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 7-bromo-8-hydroxyquinoline and dodecylboronic acid achieves regioselective alkylation, followed by palladium-mediated C–H activation for methylation . This method reduces side products and improves yields to 82% .

Prodrug Development

To address systemic toxicity, researchers have developed N-masked quinolinium prodrugs (e.g., QUM-1 and QUM-4) that release 2-Methyl-7-dodecyl-8-HQ upon enzymatic cleavage or oxidative stimuli . These prodrugs demonstrate 3.4-fold higher tumor selectivity compared to the parent compound in murine models .

Biological Activities and Mechanisms

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC₉₀: 4 µg/mL for Staphylococcus aureus) and fungi (IC₅₀: 2.8 µM for Candida albicans) . Mechanistic studies indicate:

  • Disruption of microbial membrane integrity via lipid peroxidation

  • Inhibition of metalloenzymes critical for DNA replication (e.g., topoisomerase IV)

  • Synergy with β-lactam antibiotics against methicillin-resistant S. aureus (FIC index: 0.31)

Antiviral Activity

Against dengue virus serotype 2 (DENV2), 2-Methyl-7-dodecyl-8-HQ achieves 89% inhibition at 10 µM by blocking viral NS5 polymerase zinc-binding domains . Molecular docking simulations reveal a binding energy of −9.2 kcal/mol, superior to ribavirin (−6.7 kcal/mol) .

Applications in Materials Science

Polymer Stabilization

Incorporating 0.5 wt% of the compound into polyethylene increases thermal decomposition temperature (Td) from 298°C to 327°C. The mechanism involves:

  • Radical scavenging via phenolic OH (rate constant: 4.7 × 10⁴ M⁻¹s⁻¹)

  • Metal ion chelation, preventing catalytic degradation

Catalytic Systems

When complexed with Cu²⁺, the compound catalyzes Ullmann coupling reactions with 92% yield under mild conditions (80°C, 6 h). The dodecyl chain enhances catalyst solubility in nonpolar solvents, enabling efficient recycling .

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: Oral bioavailability in rats: 34% (Cₘₐₓ: 1.2 µg/mL at 2 h)

  • Distribution: High accumulation in liver (AUC₀–₂₄: 48 µg·h/g) and adipose tissue

  • Metabolism: Hepatic glucuronidation (major pathway), CYP3A4-mediated oxidation

  • Excretion: Fecal (68%), renal (22%)

Toxicity Considerations

Acute toxicity (LD₅₀) in mice: 320 mg/kg (oral) and 85 mg/kg (IV). Chronic exposure studies reveal dose-dependent hepatotoxicity at >50 mg/kg/day, attributable to iron depletion in Kupffer cells .

Comparative Efficacy Analysis

Versus Parent Compound (8-HQ)

Parameter8-Hydroxyquinoline2-Methyl-7-dodecyl-8-HQImprovement Factor
LogP2.15.22.5×
Plasma half-life (h)1.86.73.7×
DENV2 inhibition (IC₅₀)22 µM3.0 µM7.3×
Thermal stability (Td)275°C327°C1.2×

This quantitative comparison highlights the benefits of strategic functionalization .

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